1,4-Dibromo-2-butene

Description

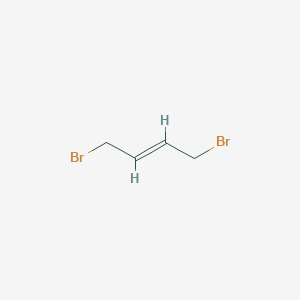

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(E)-1,4-dibromobut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2/c5-3-1-2-4-6/h1-2H,3-4H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXLHIUHKIVPAB-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2 | |

| Record name | (E)-1,4-DIBROMO-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024941 | |

| Record name | (E)-1,4-Dibromo-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals or white crystalline solid. (NTP, 1992) | |

| Record name | (E)-1,4-DIBROMO-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

397 °F at 760 mmHg (NTP, 1992) | |

| Record name | (E)-1,4-DIBROMO-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 235 °F (NTP, 1992) | |

| Record name | (E)-1,4-DIBROMO-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | (E)-1,4-DIBROMO-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

821-06-7, 6974-12-5 | |

| Record name | (E)-1,4-DIBROMO-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | trans-1,4-Dibromo-2-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=821-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butene, 1,4-dibromo-, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene, 1,4-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006974125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene, 1,4-dibromo-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-1,4-Dibromo-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1,4-dibromobut-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-dibromobut-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

128.1 °F (NTP, 1992) | |

| Record name | (E)-1,4-DIBROMO-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

1,4-Dibromo-2-butene physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 1,4-Dibromo-2-butene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties, spectral data, and synthetic methodologies for this compound. The information is intended to support laboratory research and development activities.

Physical and Chemical Properties

This compound is a halogenated organic compound that exists as a colorless to light yellow or white crystalline solid at room temperature.[1][2][3] It is recognized for its utility as a versatile building block in organic synthesis, largely due to the reactivity of the two bromine atoms at allylic positions.[4] The compound is stable under normal temperatures and pressures but may be sensitive to light and air.[1][3] It is incompatible with strong oxidizing agents and strong bases.[1][3][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆Br₂ | [1][3][6][7][8] |

| Molecular Weight | 213.90 g/mol | [1][3][5][6] |

| Appearance | White to light yellow/colorless crystals or crystalline powder | [1][3] |

| Melting Point | 48-54 °C | [3][7] |

| Boiling Point | 205 °C at 760 mmHg | [3][5][9] |

| Solubility | Insoluble in water; Soluble in chloroform and methanol | [1][3][5] |

| Storage Temperature | 2-8°C, protected from light, under an inert atmosphere | [1][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data is compiled for the more common trans-(E)-isomer.

Table 2: Spectroscopic Profile of (E)-1,4-Dibromo-2-butene

| Spectroscopy Type | Data Point | Expected Value | Source(s) |

| ¹H NMR (in CDCl₃) | Chemical Shift (δ) - Methylene Protons (-CH₂Br) | ~3.89-4.02 ppm (multiplet, 4H) | [3] |

| Chemical Shift (δ) - Olefinic Protons (-CH=CH-) | ~5.90-6.05 ppm (multiplet, 2H) | [3] | |

| ¹³C NMR | Chemical Shift (δ) - Methylene Carbons (-CH₂Br) | ~30 - 35 ppm | [10] |

| Chemical Shift (δ) - Olefinic Carbons (-CH=CH-) | ~128 - 132 ppm | [10] | |

| Infrared (IR) | C-H Stretch (alkenyl) | ~3010 - 3040 cm⁻¹ | [10] |

| C=C Stretch | ~1650 - 1660 cm⁻¹ | [10] | |

| C-Br Stretch | ~515 - 690 cm⁻¹ | [10] | |

| Mass Spectrometry | Molecular Ion Peak (m/z) | 212, 214, 216 (reflecting bromine isotopes) | [8][11] |

Experimental Protocols

Synthesis of this compound via Bromination of 1,3-Butadiene

A common method for preparing this compound involves the electrophilic addition of bromine to 1,3-butadiene.[3][12] The reaction conditions can be controlled to favor the desired 1,4-addition product.

Methodology:

-

Reaction Setup: A reactor is charged with a solvent such as chloroform or carbon tetrachloride and cooled to below -10 °C.[3][12]

-

Butadiene Addition: 1,3-Butadiene is introduced into the cooled solvent via a gas-guide tube with stirring, and the temperature is further decreased to below -15 °C.[12]

-

Bromine Addition: Bromine is added dropwise to the reaction mixture while maintaining the temperature at -15 °C.[12]

-

Workup: After the addition is complete, the solvent and any unreacted 1,3-butadiene are removed by distillation under reduced pressure.[12]

-

Purification: The crude product is purified by recrystallization from a solvent like petroleum ether or cold hexane to yield the final solid product, which is then dried under vacuum.[3][12]

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Applications

The presence of two allylic bromine atoms makes this compound a highly useful bifunctional electrophile. It readily undergoes nucleophilic substitution reactions (typically SN2 or SN2'), making it a valuable precursor for synthesizing various cyclic and acyclic compounds.[4]

Application in Heterocycle Synthesis: N-Substituted-3-Pyrrolines

A significant application is the synthesis of N-substituted-3-pyrrolines, which are important structural motifs in many pharmaceuticals. The reaction with a primary amine proceeds via a tandem dialkylation followed by intramolecular cyclization.[4]

Caption: Reaction pathway for N-substituted-3-pyrroline synthesis.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: The compound is toxic if swallowed, in contact with skin, or if inhaled.[13][14] It causes severe skin burns and eye damage and may cause an allergic skin reaction.[13][14] It is also suspected of causing cancer.[13] Inhalation can be fatal due to potential spasm, inflammation, and edema of the larynx and bronchi.[1][5]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (safety goggles and face shield).[13][14] Use only outdoors or in a well-ventilated area. In case of inadequate ventilation, wear respiratory protection.[13]

-

Handling: Avoid contact with skin, eyes, and clothing.[14] Avoid the formation of dust and aerosols.[13][14] Keep away from strong oxidizers and strong bases.[1][5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] Protect from light.[1]

This technical guide consolidates key data for this compound to facilitate its safe and effective use in research and development. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

References

- 1. trans-1,4-Dibromo-2-butene | C4H6Br2 | CID 641245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. (E)-1,4-Dibromobut-2-ene | 821-06-7 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. (E)-1,4-DIBROMO-2-BUTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. 2-Butene, 1,4-dibromo-, (E)- [webbook.nist.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 2-Butene, 1,4-dibromo- [webbook.nist.gov]

- 9. (E)-1,4-dibromo-2-butene [stenutz.eu]

- 10. benchchem.com [benchchem.com]

- 11. 2-Butene, 1,4-dibromo-, (E)- [webbook.nist.gov]

- 12. CN103539629A - Preparation method of 1, 4-dibromo-2-butene - Google Patents [patents.google.com]

- 13. echemi.com [echemi.com]

- 14. dept.harpercollege.edu [dept.harpercollege.edu]

An In-depth Technical Guide on the Relative Stability of cis- and trans-1,4-Dibromo-2-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the relative thermodynamic stability of cis- and trans-1,4-dibromo-2-butene. A thorough understanding of the conformational energetics of these isomers is critical for professionals in drug development and chemical synthesis, as stereochemistry profoundly influences molecular interactions, reaction kinetics, and ultimately, biological activity. This document outlines the theoretical basis for their stability differences, presents available physical data, details experimental protocols for their synthesis and comparative stability analysis, and provides visualizations to elucidate key concepts.

Theoretical Framework: Steric Hindrance as the Determining Factor

The fundamental principle governing the relative stability of acyclic alkene isomers is steric hindrance. In cis-isomers, bulky substituents are located on the same side of the carbon-carbon double bond, leading to van der Waals repulsion and an increase in the molecule's internal energy. Conversely, trans-isomers position these groups on opposite sides, minimizing steric strain and resulting in a lower energy, more stable conformation.[1][2]

For 1,4-dibromo-2-butene, the substituents are the bromomethyl groups (-CH2Br). In the cis-isomer, these groups are in close proximity, causing electronic repulsion between the electron-rich bromine atoms and steric crowding of the methylene groups. The trans-conformation allows these larger groups to be positioned far apart, leading to a thermodynamically more favorable arrangement. This principle is well-established for analogous compounds like 2-butene, where the trans-isomer is more stable than the cis-isomer.[1]

Quantitative Data and Physical Properties

| Property | cis-1,4-Dibromo-2-butene | trans-1,4-Dibromo-2-butene | Reference(s) |

| Molecular Formula | C₄H₆Br₂ | C₄H₆Br₂ | |

| Molecular Weight | 213.90 g/mol | 213.90 g/mol | |

| Melting Point | Not readily available | 53-54 °C | |

| Boiling Point | Not readily available | 205 °C (decomposes) | |

| Appearance | Not readily available | White crystalline solid |

The higher melting point of the trans-isomer is indicative of a more ordered and stable crystal lattice structure, which is consistent with its greater molecular symmetry and lower ground-state energy.

Experimental Protocols

The following sections detail the experimental methodologies for the synthesis of cis- and trans-1,4-dibromo-2-butene and for the determination of their relative stability.

Synthesis of cis- and trans-1,4-Dibromo-2-butene

The synthesis of this compound isomers can be achieved through the bromination of 1,3-butadiene or by the substitution reaction of the corresponding diols.

Method 1: Bromination of 1,3-Butadiene

This method typically yields a mixture of cis- and trans-1,4-dibromo-2-butene, along with 3,4-dibromo-1-butene. The ratio of the products can be influenced by reaction conditions.

-

Materials: 1,3-butadiene, bromine, chloroform (or another suitable solvent), petroleum ether.

-

Procedure:

-

In a three-necked flask equipped with a stirrer, dropping funnel, and a low-temperature thermometer, dissolve 1,3-butadiene in chloroform and cool the solution to -15 °C.[3]

-

Slowly add a solution of bromine in chloroform dropwise to the cooled butadiene solution while maintaining the temperature below -10 °C.

-

After the addition is complete, allow the reaction mixture to stir for an additional hour at low temperature.

-

Remove the solvent and any unreacted starting materials under reduced pressure.

-

The resulting crude product can be purified by recrystallization from petroleum ether to isolate the trans-isomer, which is typically the major product.[3] The cis-isomer can be isolated from the mother liquor by chromatographic techniques.

-

Method 2: From cis- and trans-2-Butene-1,4-diol

A more stereospecific route involves the conversion of the corresponding diols to the dibromides.

-

Materials: cis- or trans-2-butene-1,4-diol, phosphorus tribromide (PBr₃), pyridine (as a catalyst), diethyl ether (as a solvent).

-

Procedure:

-

Dissolve the respective diol (cis- or trans-2-butene-1,4-diol) in diethyl ether in a flask under an inert atmosphere (e.g., nitrogen or argon).[4]

-

Add a catalytic amount of pyridine.

-

Cool the solution in an ice bath and slowly add PBr₃ dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by carefully adding water.

-

Separate the organic layer, wash with a saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the respective cis- or trans-1,4-dibromo-2-butene by vacuum distillation or column chromatography.

-

Determination of Relative Stability

Method 1: Heat of Hydrogenation via Calorimetry

The heat of hydrogenation (ΔH°hydrog) is a direct measure of the stability of an alkene.[5] The more stable the alkene, the less energy is released upon hydrogenation.

-

Apparatus: A high-precision calorimeter, a hydrogen gas source, a catalyst (e.g., palladium on carbon), and a reaction vessel.

-

Procedure:

-

A precisely weighed sample of the isomer (cis or trans) is dissolved in a suitable solvent (e.g., ethanol) in the calorimeter's reaction vessel.

-

A catalytic amount of Pd/C is added.

-

The system is allowed to reach thermal equilibrium.

-

A known excess of hydrogen gas is introduced into the vessel, and the hydrogenation reaction is initiated.

-

The temperature change resulting from the exothermic reaction is meticulously recorded.

-

The calorimeter is calibrated using a substance with a known heat of reaction.

-

The heat of hydrogenation is calculated from the temperature change and the calorimeter's heat capacity.

-

The procedure is repeated for the other isomer. A lower absolute value for the heat of hydrogenation indicates greater stability.

-

Method 2: Acid-Catalyzed Isomerization

The relative thermodynamic stabilities of the isomers can be determined by establishing an equilibrium between them using an acid catalyst.[1] The ratio of the isomers at equilibrium directly corresponds to their relative Gibbs free energies of formation.

-

Materials: A sample of either cis- or trans-1,4-dibromo-2-butene, a strong acid catalyst (e.g., sulfuric acid or a solid acid like Nafion), and a suitable solvent (e.g., a high-boiling inert solvent).

-

Procedure:

-

Dissolve a known amount of one isomer in the solvent in a reaction vessel equipped with a reflux condenser.

-

Add a catalytic amount of the strong acid.

-

Heat the mixture to a temperature that allows for isomerization to occur at a reasonable rate without significant decomposition.

-

Periodically take aliquots from the reaction mixture, quench the acid catalyst (e.g., with a weak base), and analyze the composition of the mixture.

-

The analysis can be performed using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the ratio of the cis and trans isomers.

-

Continue the reaction until the ratio of the isomers remains constant over time, indicating that equilibrium has been reached.

-

The equilibrium constant (Keq = [trans]/[cis]) can then be used to calculate the difference in Gibbs free energy (ΔG°) between the two isomers using the equation ΔG° = -RTln(Keq).

-

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts discussed in this guide.

References

- 1. 7.6 Stability of Alkenes - Organic Chemistry | OpenStax [openstax.org]

- 2. US3671594A - Preparation of 2,3-dibromo-2-butene-1,4-diol - Google Patents [patents.google.com]

- 3. CN103539629A - Preparation method of 1, 4-dibromo-2-butene - Google Patents [patents.google.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 1,4-Dibromo-2-butene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dibromo-2-butene is a key bifunctional electrophile utilized in a variety of synthetic applications, including the formation of heterocyclic compounds and as a precursor in the synthesis of pharmacologically active molecules. Its utility is intrinsically linked to its stereochemistry, existing as two geometric isomers: cis (Z) and trans (E). This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, spectroscopic properties, and synthetic methodologies for both isomers of this compound, presenting quantitative data in accessible formats and detailing experimental protocols for their preparation and characterization.

Molecular Structure and Stereochemistry

This compound (C₄H₆Br₂) is a four-carbon alkene with bromine atoms attached to the terminal carbons. The presence of a carbon-carbon double bond between C2 and C3 gives rise to geometric isomerism, resulting in two distinct stereoisomers: (Z)-1,4-dibromobut-2-ene (cis) and (E)-1,4-dibromobut-2-ene (trans).

The stereochemistry of these isomers dictates their three-dimensional shape and, consequently, their reactivity and utility in stereospecific syntheses. The cis isomer has the two bromine atoms on the same side of the double bond, leading to a more sterically hindered conformation, while the trans isomer has them on opposite sides, resulting in a more linear and stable structure.

Below is a diagram illustrating the relationship between the two stereoisomers.

Computed Molecular Geometry

Table 1: Calculated Bond Lengths (Å)

| Bond | (Z)-1,4-dibromobut-2-ene | (E)-1,4-dibromobut-2-ene |

| C1-Br | 1.95 | 1.95 |

| C4-Br | 1.95 | 1.95 |

| C1-C2 | 1.51 | 1.51 |

| C3-C4 | 1.51 | 1.51 |

| C2=C3 | 1.34 | 1.34 |

| C1-H | 1.09 | 1.09 |

| C2-H | 1.09 | 1.09 |

Table 2: Calculated Bond Angles (°)

| Angle | (Z)-1,4-dibromobut-2-ene | (E)-1,4-dibromobut-2-ene |

| Br-C1-C2 | 112.5 | 112.5 |

| C1-C2=C3 | 123.8 | 124.0 |

| C2=C3-C4 | 123.8 | 124.0 |

| Br-C4-C3 | 112.5 | 112.5 |

| H-C1-C2 | 109.5 | 109.5 |

| H-C2=C3 | 117.1 | 117.0 |

Table 3: Calculated Dihedral Angles (°)

| Dihedral Angle | (Z)-1,4-dibromobut-2-ene | (E)-1,4-dibromobut-2-ene |

| Br-C1-C2=C3 | -119.9 | 120.2 |

| C1-C2=C3-C4 | 0.0 | 180.0 |

| Br-C4-C3=C2 | -119.9 | 120.2 |

Synthesis of this compound Isomers

The synthesis of this compound isomers can be achieved through distinct synthetic routes, with the choice of method influencing the resulting stereoisomeric ratio.

Synthesis of (E)-1,4-dibromo-2-butene (trans Isomer)

The trans isomer is commonly synthesized via the electrophilic addition of bromine to 1,3-butadiene. This reaction typically yields a mixture of 1,2- and 1,4-addition products, with the 1,4-adduct being predominantly the trans isomer.

-

Reaction Setup: A three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a thermometer is charged with 1,3-butadiene dissolved in a suitable inert solvent (e.g., dichloromethane or chloroform).

-

Cooling: The reaction mixture is cooled to a temperature between -15 °C and 0 °C using an ice-salt or dry ice/acetone bath.

-

Bromine Addition: A solution of bromine in the same solvent is added dropwise to the stirred solution of 1,3-butadiene. The rate of addition is controlled to maintain the reaction temperature within the desired range.

-

Reaction Monitoring: The reaction progress is monitored by the disappearance of the bromine color.

-

Work-up: Upon completion, the reaction mixture is washed with a solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization (e.g., from ethanol or hexane) to yield the trans-1,4-dibromo-2-butene as a white crystalline solid.

Synthesis of (Z)-1,4-dibromo-2-butene (cis Isomer)

The synthesis of the cis isomer is more challenging and often requires a stereospecific approach. A common method involves a Finkelstein-type halogen exchange reaction starting from (Z)-1,4-dichlorobut-2-ene.[1]

-

Reaction Setup: A round-bottom flask is charged with (Z)-1,4-dichlorobut-2-ene, a molar excess of anhydrous sodium bromide, and anhydrous acetone as the solvent.

-

Reaction Conditions: The mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the precipitated sodium chloride is removed by filtration.

-

Purification: The acetone is removed from the filtrate under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., diethyl ether or dichloromethane), washed with water to remove any remaining inorganic salts, and dried over anhydrous magnesium sulfate.

-

Final Product: The solvent is evaporated to yield (Z)-1,4-dibromo-2-butene, which can be further purified by distillation under reduced pressure or chromatography if necessary.

Spectroscopic Data

The characterization of the cis and trans isomers of this compound is readily achieved through standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra of the two isomers are distinct. For the trans isomer, the olefinic protons typically appear as a multiplet around 5.9 ppm, and the methylene protons as a doublet around 4.0 ppm. In the cis isomer, the olefinic protons are also a multiplet around a similar chemical shift, while the methylene protons appear as a doublet. The coupling constants between the olefinic and methylene protons are characteristic for each isomer.

¹³C NMR: The carbon NMR spectra provide a clear distinction between the two isomers. Due to symmetry, both isomers exhibit two signals: one for the olefinic carbons and one for the methylene carbons.

Table 4: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

| Carbon Type | (Z)-1,4-dibromobut-2-ene | (E)-1,4-dibromobut-2-ene |

| -CH₂Br | ~30 | ~33 |

| -CH=CH- | ~129 | ~130 |

Infrared (IR) Spectroscopy

The IR spectra of the isomers show characteristic absorptions for the C=C and C-H bonds. A key distinguishing feature is the out-of-plane C-H bending vibration.

Table 5: Characteristic IR Absorptions (cm⁻¹)

| Vibrational Mode | (Z)-1,4-dibromobut-2-ene | (E)-1,4-dibromobut-2-ene |

| =C-H stretch | ~3020 | ~3025 |

| C=C stretch | ~1650 (weak) | ~1665 (weak to absent) |

| =C-H bend (out-of-plane) | ~700 (strong) | ~965 (strong) |

| C-Br stretch | ~600-700 | ~600-700 |

The C=C stretching absorption for the trans isomer is often very weak or absent due to the symmetry of the molecule.

Mass Spectrometry (MS)

The mass spectra of both isomers are expected to be very similar, dominated by the isotopic pattern of two bromine atoms.

-

Molecular Ion (M⁺): A characteristic isotopic cluster for the molecular ion will be observed due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The M⁺, [M+2]⁺, and [M+4]⁺ peaks will appear in an approximate ratio of 1:2:1 at m/z 212, 214, and 216.[1]

-

Major Fragmentation Pathways:

Conclusion

The stereoisomers of this compound are versatile building blocks in organic synthesis. A thorough understanding of their distinct molecular structures, spectroscopic signatures, and synthetic routes is crucial for their effective application in the development of new chemical entities. This guide provides a foundational reference for researchers and professionals working with these important reagents.

References

Spectroscopic Analysis of (E)-1,4-dibromobut-2-ene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-1,4-dibromobut-2-ene, a key reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing. The guide details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for (E)-1,4-dibromobut-2-ene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's symmetry, the ¹H NMR spectrum shows two distinct signals, while the ¹³C NMR spectrum displays two peaks corresponding to the two unique carbon environments.

Table 1: ¹H NMR Data for (E)-1,4-dibromobut-2-ene

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.90-6.05 | Multiplet | 2H | Olefinic protons (=CH) |

| 3.89-4.02 | Multiplet | 4H | Allylic protons (-CH₂Br) |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Data for (E)-1,4-dibromobut-2-ene

| Chemical Shift (δ) ppm | Assignment |

| 128-132 (expected) | Olefinic carbons (=CH) |

| 30-35 (expected) | Allylic carbons (-CH₂Br) |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Infrared (IR) Spectroscopy

The IR spectrum reveals characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 3: Key IR Absorption Data for (E)-1,4-dibromobut-2-ene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3020 | Medium | =C-H stretch |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1200 | Strong | C-Br stretch |

| ~970 | Strong | =C-H bend (trans) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) data shows the molecular ion and characteristic fragmentation patterns.

Table 4: Key Mass Spectrometry Data for (E)-1,4-dibromobut-2-ene

| m/z | Relative Intensity | Assignment |

| 212, 214, 216 | Moderate | [M]⁺, Molecular ion (containing ⁷⁹Br and ⁸¹Br isotopes) |

| 133, 135 | High | [M-Br]⁺, Loss of a bromine atom |

| 53 | Base Peak | [C₄H₅]⁺, Allylic fragment |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 10-20 mg of (E)-1,4-dibromobut-2-ene is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 300 or 400 MHz). For ¹H NMR, standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is utilized to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, a small amount of (E)-1,4-dibromobut-2-ene is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for Attenuated Total Reflectance (ATR) IR, a small amount of the solid is placed directly onto the ATR crystal.

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or clean ATR crystal) is first collected. The sample is then scanned, and the resulting spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization: A dilute solution of (E)-1,4-dibromobut-2-ene in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer. Electron ionization (EI) is employed, where the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

Data Acquisition: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of (E)-1,4-dibromobut-2-ene.

In-Depth Technical Guide: Solubility of trans-1,4-Dibromo-2-butene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of trans-1,4-Dibromo-2-butene in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document summarizes the available qualitative and semi-quantitative information. Furthermore, a comprehensive experimental protocol for determining the solubility of a solid organic compound is provided, which can be adapted for trans-1,4-Dibromo-2-butene to generate specific quantitative data in your laboratory setting.

Solubility of trans-1,4-Dibromo-2-butene: A Summary

trans-1,4-Dibromo-2-butene is a crystalline solid that is generally described as being soluble in several organic solvents. However, precise, quantitative solubility data (e.g., in grams per 100 mL or moles per liter at specific temperatures) is not widely reported in scientific literature or chemical databases. The available information is mostly qualitative.

Data Presentation: Solubility in Common Solvents

The following table summarizes the known solubility characteristics of trans-1,4-Dibromo-2-butene. It is important to note that "slightly soluble" and "soluble" are qualitative terms and the actual solubility can vary with temperature and the purity of both the solute and the solvent.

| Solvent | Chemical Formula | Solubility Description | Quantitative Data (at specified temperature) |

| Water | H₂O | Insoluble / Slightly soluble | < 1 mg/mL at 66°F (19°C)[1] |

| Methanol | CH₃OH | Slightly Soluble[2] | Not available |

| Ethanol | C₂H₅OH | Soluble[3] | Not available |

| Chloroform | CHCl₃ | Slightly Soluble[2] / Soluble[3] | Not available |

Note: The conflicting qualitative descriptions for chloroform ("slightly soluble" vs. "soluble") highlight the need for experimental determination of solubility for specific applications.

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The following is a detailed methodology for the experimental determination of the solubility of a solid organic compound like trans-1,4-Dibromo-2-butene in an organic solvent. This method is based on the gravimetric analysis of a saturated solution.

Safety Precautions: trans-1,4-Dibromo-2-butene is toxic and corrosive. All handling should be done in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.

Materials:

-

trans-1,4-Dibromo-2-butene (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Screw-cap vials or flasks

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Pre-weighed glass vials for evaporation

-

Analytical balance (readable to at least 0.1 mg)

-

Pipettes

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of trans-1,4-Dibromo-2-butene to a screw-cap vial containing a known volume of the selected organic solvent. An excess of the solid should be visible at the bottom of the vial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution is fully saturated.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle at the bottom of the vial for at least 2 hours, while maintaining the constant temperature.

-

Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed glass vial. The filter should also be pre-warmed to the experimental temperature if possible. This step is crucial to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Record the exact mass of the empty vial before adding the sample.

-

Accurately weigh the vial containing the filtered saturated solution.

-

Carefully evaporate the solvent from the vial. This can be done by placing the vial in a fume hood at room temperature or in a drying oven at a temperature well below the boiling point of the solvent and the melting point of trans-1,4-Dibromo-2-butene. A vacuum desiccator can also be used to expedite drying.

-

Once all the solvent has evaporated, place the vial in a desiccator to cool to room temperature and then weigh it on the analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained, indicating that all the solvent has been removed.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the mass of the empty vial from the final constant mass of the vial with the dried solid.

-

The solubility can then be expressed in various units, such as:

-

g/mL: mass of dissolved solid (g) / volume of solvent used (mL)

-

g/100 g solvent: (mass of dissolved solid (g) / mass of solvent (g)) x 100

-

mol/L: (mass of dissolved solid (g) / molar mass of trans-1,4-Dibromo-2-butene) / volume of solvent used (L)

-

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

Caption: Experimental workflow for determining the solubility of trans-1,4-Dibromo-2-butene.

References

A Technical Guide to the Discovery and Synthesis of 1,4-Dibromo-2-butene Isomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and first synthesis of the (E) and (Z) isomers of 1,4-dibromo-2-butene. It includes detailed experimental protocols for their preparation, a comparative summary of their physical and spectroscopic properties, and visualizations of the synthetic pathways.

Introduction

The this compound isomers, specifically the trans-(E) and cis-(Z) forms, are valuable bifunctional building blocks in organic synthesis. Their utility stems from the presence of two reactive carbon-bromine bonds and a central double bond, allowing for a variety of subsequent chemical transformations. The stereochemistry of the double bond plays a crucial role in determining the geometry of the resulting products, making stereoselective synthesis of each isomer essential. The first synthesis of these compounds dates back to the mid-20th century, with initial studies focusing on the halogenation of olefins.[1]

Data Presentation

The following tables summarize the key quantitative data for the (E) and (Z) isomers of this compound.

Table 1: Physical Properties of this compound Isomers

| Property | (E)-1,4-Dibromo-2-butene | (Z)-1,4-Dibromo-2-butene |

| Molecular Formula | C₄H₆Br₂ | C₄H₆Br₂ |

| Molecular Weight | 213.90 g/mol | 213.90 g/mol |

| CAS Number | 821-06-7 | 18866-73-4 |

| Appearance | White crystalline solid | Colorless to pale yellow liquid |

| Melting Point | 53-54 °C | Not well-defined, often cited as a liquid at room temperature |

| Boiling Point | 205 °C (decomposes) | ~82 °C @ 14 Torr |

Table 2: Spectroscopic Data of this compound Isomers

| Spectroscopic Data | (E)-1,4-Dibromo-2-butene | (Z)-1,4-Dibromo-2-butene (Predicted/Typical) |

| ¹H NMR (CDCl₃, δ) | ~5.9-6.0 ppm (m, 2H, -CH=CH-), ~3.9-4.0 ppm (d, 4H, -CH₂Br) | ~5.9-6.1 ppm (t, 2H, -CH=CH-), ~4.0-4.2 ppm (d, 4H, -CH₂Br) |

| ¹³C NMR (CDCl₃, δ) | ~130 ppm (-CH=CH-), ~33 ppm (-CH₂Br) | ~128-132 ppm (-CH=CH-), ~30-35 ppm (-CH₂Br) |

| IR (cm⁻¹) | ~1675 (C=C stretch, trans), ~950 (=C-H bend, trans) | ~1650-1660 (C=C stretch, cis), ~675-730 (=C-H bend, cis) |

Experimental Protocols

Synthesis of (E)-1,4-Dibromo-2-butene via Bromination of 1,3-Butadiene

The most common and historically significant method for the synthesis of the (E)-isomer is the direct bromination of 1,3-butadiene.[2][3][4] This reaction proceeds via a 1,4-addition mechanism.

Materials:

-

1,3-Butadiene

-

Bromine

-

Chloroform (or other suitable solvent like carbon tetrachloride)

-

Petroleum ether (for recrystallization)

-

Round-bottom flask

-

Gas inlet tube

-

Dropping funnel

-

Magnetic stirrer

-

Cooling bath (e.g., dry ice/acetone)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and dropping funnel, add chloroform and cool the flask to below -10 °C using a cooling bath.[4]

-

Bubble 1,3-butadiene gas through the cooled chloroform via the gas inlet tube while stirring. Maintain the temperature below -15 °C.[4]

-

Slowly add a solution of bromine in chloroform dropwise from the dropping funnel. The addition should be controlled to keep the reaction temperature at -15 °C.[4]

-

After the addition of bromine is complete, continue stirring for a designated period (e.g., 1 hour) while maintaining the low temperature.

-

Once the reaction is complete, remove the unreacted 1,3-butadiene and chloroform under reduced pressure using a rotary evaporator.[4]

-

The crude product is then recrystallized from petroleum ether to yield the solid (E)-1,4-dibromo-2-butene.[4]

-

Filter the crystals and dry them under vacuum.

Synthesis of (Z)-1,4-Dibromo-2-butene via Finkelstein-type Halogen Exchange

The (Z)-isomer is typically synthesized via a Finkelstein-type halogen exchange reaction starting from the corresponding dichloro- a stereospecific SN2 reaction that preserves the cis-geometry of the double bond.[5][6][7][8]

Materials:

-

(Z)-1,4-dichloro-2-butene

-

Sodium bromide (NaBr)

-

Acetone (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous acetone and sodium bromide.

-

To this suspension, add (Z)-1,4-dichloro-2-butene.

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by techniques such as gas chromatography.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Remove the acetone using a rotary evaporator.

-

Partition the residue between dichloromethane and water in a separatory funnel.

-

Separate the organic layer, wash it with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude (Z)-1,4-dibromo-2-butene.

-

The product can be further purified by vacuum distillation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the synthetic pathways for the (E) and (Z) isomers of this compound.

Caption: Synthesis workflow for (E)-1,4-dibromo-2-butene.

Caption: Synthesis workflow for (Z)-1,4-dibromo-2-butene.

References

- 1. Page loading... [guidechem.com]

- 2. WO2011124098A1 - Process for preparing aliskiren intermediate trans-1, 4-dibromo-2-butylene - Google Patents [patents.google.com]

- 3. (E)-1,4-Dibromobut-2-ene | 821-06-7 [chemicalbook.com]

- 4. CN103539629A - Preparation method of 1, 4-dibromo-2-butene - Google Patents [patents.google.com]

- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 6. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]

- 7. byjus.com [byjus.com]

- 8. Finkelstein Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Fundamental Reactivity of Allylic Bromides in 1,4-Dibromo-2-butene

For Researchers, Scientists, and Drug Development Professionals

Published: December 25, 2025

Abstract

1,4-Dibromo-2-butene is a bifunctional organobromine compound featuring two reactive allylic bromide moieties. This structure imparts a unique and versatile reactivity profile, making it a valuable building block in organic synthesis. Its applications span the development of pharmaceuticals, agrochemicals, polymers, and complex heterocyclic systems.[1] This technical guide provides a comprehensive examination of the fundamental principles governing the reactivity of this compound, with a focus on its core reaction mechanisms, supported by experimental protocols and quantitative data.

Introduction

This compound exists as two geometric isomers, cis (Z) and trans (E). The trans isomer is typically a white to light yellow crystalline solid, while the cis isomer's properties are also studied for stereospecific reactions.[1][2][3] The molecule's core structure consists of a four-carbon chain with a central double bond and bromine atoms attached to the terminal carbons (C1 and C4).[1][4][5]

The key to its reactivity lies in the allylic nature of the carbon-bromine (C-Br) bonds. An allylic system involves a saturated carbon atom adjacent to a carbon-carbon double bond. This configuration significantly influences the reactivity of the C-Br bond, making it more susceptible to nucleophilic substitution than its saturated counterpart, 1,4-dibromobutane.[3][6] The delocalization of electrons in the allylic system can stabilize reaction intermediates, a crucial factor in its reaction pathways.[7] This guide will delve into the primary reactions of this compound, including nucleophilic substitution, elimination, and its role in cycloaddition reactions.

Physicochemical and Safety Data

Accurate data is critical for experimental design. The properties of trans-1,4-Dibromo-2-butene are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆Br₂ | [8] |

| Molecular Weight | 213.90 g/mol | [8] |

| Appearance | White to light yellow crystalline solid or powder | [2][9] |

| Melting Point | 48-51 °C (128.1 °F) | [1][9] |

| Boiling Point | 205 °C (397 °F) at 760 mmHg | [1][9] |

| Water Solubility | Insoluble | [8][9] |

| Stability | May be sensitive to light and air exposure. | [2][8][9] |

Safety Profile: this compound is a corrosive and vesicant (blistering agent) compound.[9] It is classified as toxic if swallowed and is extremely destructive to the tissues of mucous membranes, the upper respiratory tract, eyes, and skin.[8][9] Inhalation may be fatal due to potential spasm, inflammation, and edema of the larynx and bronchi.[9] It is incompatible with strong oxidizing agents and strong bases.[2][8][9] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Core Reactivity and Key Mechanisms

The reactivity of this compound is dominated by the two allylic C-Br bonds. The bromine atom is a good leaving group, and the adjacent π-system of the double bond plays a critical role in stabilizing transition states and intermediates.

Nucleophilic Substitution

Nucleophilic substitution is the most common reaction pathway for this compound.[1] In these reactions, a nucleophile replaces one or both bromine atoms.[10] The reaction can proceed via Sₙ2 or Sₙ1-like mechanisms, depending on the reaction conditions and the nucleophile.

-

Sₙ2 Mechanism: As a primary allylic halide, this compound is an excellent substrate for Sₙ2 reactions.[3] The reaction involves a single, concerted step where the nucleophile attacks the electrophilic carbon, and the bromide ion departs simultaneously.[11] The allylic system helps to stabilize the transition state, making these halides more reactive than their saturated analogs.[3]

-

Sₙ1 Character: While less common for primary halides, the allylic system can stabilize a carbocation intermediate through resonance. This delocalization can impart some Sₙ1 character to the reaction, especially with weak nucleophiles or in polar protic solvents.

The bifunctional nature of the molecule allows for sequential substitutions, making it a key reagent for forming five-membered rings or introducing four-carbon chains with functional groups at both ends.[6]

References

- 1. Page loading... [wap.guidechem.com]

- 2. (E)-1,4-Dibromobut-2-ene | 821-06-7 [chemicalbook.com]

- 3. (Z)-1,4-dibromobut-2-ene | 18866-73-4 | Benchchem [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 8. trans-1,4-Dibromo-2-butene | C4H6Br2 | CID 641245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (E)-1,4-DIBROMO-2-BUTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. science-revision.co.uk [science-revision.co.uk]

- 11. cognitoedu.org [cognitoedu.org]

An In-depth Technical Guide to 1,4-Dibromo-2-butene (CAS Number 821-06-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and reactivity of 1,4-Dibromo-2-butene (CAS No. 821-06-7), a versatile bifunctional molecule utilized in a variety of synthetic applications, including the synthesis of bioactive compounds and heterocyclic frameworks.

Core Physicochemical and Safety Properties

This compound is a white to light yellow crystalline solid at room temperature.[1][2] It is characterized by a four-carbon chain with a central double bond in the trans or (E) configuration, and bromine atoms at the 1 and 4 positions.[3][4] This structure provides two reactive sites, making it a valuable building block in organic synthesis.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆Br₂ | [5][6] |

| Molecular Weight | 213.90 g/mol | [5][6] |

| Melting Point | 48-53 °C | [7] |

| Boiling Point | 205 °C (lit.) | [8] |

| Density | 1.9 ± 0.1 g/cm³ | [7] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [8] |

| Solubility | Slightly soluble in chloroform and methanol. Insoluble in water. | [6] |

| Appearance | White to light yellow or colorless to slightly brown crystals or crystalline powder. | [1][2] |

Safety and Handling

This compound is a hazardous substance and requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.

Hazard Classifications:

-

Acute Toxicity, Oral (Category 3)

-

Skin Corrosion/Irritation (Category 1B)

Signal Word: Danger

Hazard Statements:

-

H301: Toxic if swallowed.

-

H314: Causes severe skin burns and eye damage.

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

The compound is incompatible with strong oxidizing agents and strong bases.[6] It may also be sensitive to light and air.[6]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Features |

| ¹H NMR | Spectra available.[1][2][9] |

| ¹³C NMR | Spectra available.[9] |

| Mass Spectrometry | Mass spectra (electron ionization) available.[4] |

| Infrared (IR) | Transmission and vapor phase IR spectra available.[9] |

Synthesis and Experimental Protocols

The most common method for the synthesis of trans-1,4-Dibromo-2-butene involves the bromination of 1,3-butadiene.

Experimental Protocol: Synthesis of trans-1,4-Dibromo-2-butene

This protocol is based on a method reported in the literature.[10]

Materials:

-

1,3-Butadiene

-

Bromine

-

Dichloromethane (or other suitable solvent)

-

n-Hexane (for recrystallization)

Procedure:

-

In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve 1,3-butadiene in a suitable solvent such as dichloromethane.

-

Cool the solution to a low temperature (e.g., -25 °C to -15 °C).

-

Slowly add a solution of bromine in the same solvent dropwise to the cooled butadiene solution while maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to stir for a specified period (e.g., 0.5 to 20 hours).

-

Remove the solvent by distillation.

-

Collect the fraction rich in trans-1,4-dibromo-2-butene via distillation under reduced pressure.

-

Purify the collected fraction by recrystallization from a suitable solvent like n-hexane to obtain high-purity trans-1,4-dibromo-2-butene.

References

- 1. rsc.org [rsc.org]

- 2. (E)-1,4-Dibromobut-2-ene(821-06-7) 1H NMR spectrum [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-Butene, 1,4-dibromo-, (E)- [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. TRANS-1,4-DIBROMO-2-BUTENE CAS#: 6974-12-5 [m.chemicalbook.com]

- 7. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. spectrabase.com [spectrabase.com]

- 10. WO2011124098A1 - Process for preparing aliskiren intermediate trans-1, 4-dibromo-2-butylene - Google Patents [patents.google.com]

An In-depth Technical Guide on the Electrophilic Addition Mechanism for Butadiene Bromination

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electrophilic addition of bromine to 1,3-butadiene, a classic example of kinetic versus thermodynamic control in organic synthesis. The reaction yields two primary products: 3,4-dibromo-1-butene (1,2-addition product) and 1,4-dibromo-2-butene (1,4-addition product). The distribution of these products is highly dependent on the reaction temperature.[1][2]

Core Mechanism: 1,2- vs. 1,4-Addition

The reaction is initiated by the electrophilic attack of a bromine molecule on one of the double bonds of the 1,3-butadiene molecule. This leads to the formation of a resonance-stabilized allylic carbocation intermediate.[1][3][4] This intermediate has positive charge delocalized over two carbon atoms. The subsequent nucleophilic attack by the bromide ion can occur at either of these positively charged centers, leading to the formation of the 1,2- and 1,4-addition products.[1][3][5]

-

1,2-Addition (Kinetic Control): At lower temperatures (typically -15°C to 0°C), the reaction is under kinetic control, favoring the faster-formed 1,2-adduct, 3,4-dibromo-1-butene.[1][2][6] This is because the activation energy for the formation of the 1,2-product is lower.[5][6]

-

1,4-Addition (Thermodynamic Control): At higher temperatures (around 40°C), the reaction is under thermodynamic control, leading to a predominance of the more stable 1,4-adduct, this compound.[1][2][6] At elevated temperatures, the formation of the 1,2-product becomes reversible, allowing for the eventual formation of the more thermodynamically stable 1,4-product.[6]

The overall reaction scheme is as follows:

Caption: Overall reaction of 1,3-butadiene with bromine.

Quantitative Data on Product Distribution

The ratio of 1,2- to 1,4-addition products is significantly influenced by the reaction temperature. The following table summarizes typical product distributions at different temperatures.

| Temperature (°C) | % 1,2-Addition Product (3,4-dibromo-1-butene) | % 1,4-Addition Product (this compound) | Predominant Control |

| -15 | ~70% | ~30% | Kinetic |

| 0 | ~50-60% | ~40-50% | Mixed |

| 40 | ~15-20% | ~80-85% | Thermodynamic |

Note: The exact ratios can vary depending on the solvent and other reaction conditions.

Detailed Signaling Pathways and Logical Relationships

The mechanism of electrophilic addition involves the formation of a key resonance-stabilized allylic carbocation.

Caption: Mechanism of bromine addition to 1,3-butadiene.

An energy profile diagram helps to visualize the concepts of kinetic and thermodynamic control.

Caption: Energy profile for butadiene bromination.

Experimental Protocols

Synthesis of 3,4-dibromo-1-butene and trans-1,4-dibromo-2-butene [7]

This protocol is adapted from the literature and provides a general procedure for the bromination of 1,3-butadiene.

Materials:

-

1,3-butadiene

-

Bromine

-

n-hexane (or other suitable solvent like dichloromethane or chloroform)[8][9]

-

Reaction flask equipped with a dropping funnel and a magnetic stirrer

-

Cooling bath (e.g., dry ice/acetone)

Procedure:

-

A solution of 1,3-butadiene (1.0 eq) in cold n-hexane (-15°C) is prepared in the reaction flask.

-

Bromine (1.0 eq) is added dropwise to the stirred solution while maintaining the temperature at -15°C.[7]

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at -15°C.

-

For isolation of the trans-1,4-dibromo-2-butene, the temperature is lowered to -30°C to induce crystallization. The solid product is then collected by suction filtration.[7]

-

The filtrate, containing primarily 3,4-dibromo-1-butene, can be purified by fractional distillation under reduced pressure.[7]

Workup and Analysis:

-

The crude product mixture can be washed with a dilute solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The product ratio can be determined using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow

Caption: A typical experimental workflow for the bromination of butadiene.

References

- 1. 3.4 Reactions of 1,3-Butadiene – Organic Chemistry II [kpu.pressbooks.pub]

- 2. benchchem.com [benchchem.com]

- 3. Video: Electrophilic 1,2- and 1,4-Addition of HX to 1,3-Butadiene [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Video: Electrophilic Addition of HX to 1,3-Butadiene: Thermodynamic vs Kinetic Control [jove.com]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. WO2011124098A1 - Process for preparing aliskiren intermediate trans-1, 4-dibromo-2-butylene - Google Patents [patents.google.com]

- 9. CN103539629A - Preparation method of 1, 4-dibromo-2-butene - Google Patents [patents.google.com]

Methodological & Application

Application Notes & Protocols: Synthesis of N-substituted-3-pyrrolines using cis-1,4-dibromobut-2-ene

For Researchers, Scientists, and Drug Development Professionals

Application Notes

N-substituted-3-pyrrolines represent a critical class of heterocyclic compounds that serve as versatile intermediates in organic synthesis and medicinal chemistry. Their significance is underscored by their role as precursors to the pyrrolidine ring system, a structural motif present in a substantial number of FDA-approved pharmaceuticals and biologically active natural products.[1][2][3] The development of efficient synthetic routes to these scaffolds is therefore of paramount importance for the discovery and development of new therapeutic agents.

The reaction between cis-1,4-dibromobut-2-ene and primary amines offers a direct and highly effective method for the synthesis of N-substituted-3-pyrrolines.[1][4] This C4 building block is valued for its specific stereochemistry and the presence of two reactive allylic bromine atoms.[1] The cis-configuration of the double bond facilitates a tandem dialkylation of the primary amine, followed by a favorable intramolecular cyclization to yield the desired 3-pyrroline ring system.[1] This method is advantageous due to its operational simplicity, the use of readily available starting materials, and its directness in constructing a key heterocyclic core.[4] The resulting pyrrolines are valuable starting materials for a variety of chemical transformations, including the synthesis of complex alkaloids and prostaglandin analogs.

Reaction Mechanism & Workflow

The reaction proceeds through a sequential double nucleophilic substitution (SN2) mechanism. The primary amine first attacks one of the electrophilic carbon atoms bearing a bromine atom, displacing bromide. This is followed by an intramolecular SN2 reaction where the newly formed secondary amine attacks the remaining carbon-bromine bond, leading to the formation of the five-membered ring.

Caption: General reaction mechanism for the synthesis of N-substituted-3-pyrrolines.

Data Presentation

The synthesis is applicable to a wide range of primary amines, including aliphatic and aromatic substrates. The yields are generally good, though they can be influenced by the steric hindrance and nucleophilicity of the amine.

| Primary Amine (Substituent) | Product (N-Substituted-3-pyrroline) | Typical Yield (%) |

| Benzylamine | N-benzyl-3-pyrroline | 75-85 |

| Aniline | N-phenyl-3-pyrroline | 60-70 |

| n-Butylamine | N-butyl-3-pyrroline | 70-80 |

| Cyclohexylamine | N-cyclohexyl-3-pyrroline | 65-75 |

| 2-Phenylethylamine | N-(2-phenylethyl)-3-pyrroline | 70-80 |

Experimental Protocols

This section provides a general protocol for the synthesis of N-substituted-3-pyrrolines. The following procedure is a representative example for the synthesis of N-benzyl-3-pyrroline.

Materials & Equipment:

-

Benzylamine (1.0 eq)

-

cis-1,4-dibromobut-2-ene (1.05 eq)

-

Sodium Carbonate (Na₂CO₃) (2.5 eq)

-

Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Addition funnel

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and purification

Caption: General experimental workflow for the synthesis of N-substituted-3-pyrrolines.

Procedure:

-

Preparation: To a round-bottom flask equipped with a magnetic stir bar, add sodium carbonate (2.5 eq) and a suitable solvent such as acetonitrile (approx. 0.2 M relative to the amine).

-

Reactant Addition: In a separate flask, dissolve benzylamine (1.0 eq) in the same solvent. Add this solution to the stirred suspension of sodium carbonate.

-

Reaction Initiation: Add cis-1,4-dibromobut-2-ene (1.05 eq) dropwise to the reaction mixture at room temperature. An ice bath can be used to control any initial exotherm.

-

Reaction Progression: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 12-24 hours). Gentle heating may be applied to accelerate the reaction if necessary.

-

Workup - Quenching: Once the reaction is complete, filter the mixture to remove the inorganic salts. Quench the filtrate by adding water.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3x).

-

Workup - Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to yield the pure N-benzyl-3-pyrroline.

-

Analysis: Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

References

Application Notes and Protocols: 1,4-Dibromo-2-butene as a Bifunctional Electrophile in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-2-butene is a versatile bifunctional electrophile widely employed in organic synthesis. Its structure, featuring two reactive bromine atoms flanking a central double bond, allows for the construction of various cyclic and acyclic molecules. The presence of the double bond introduces conformational rigidity and a site for further functionalization, making it a valuable building block for complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic scaffolds, namely 3-pyrrolines, 2,5-dihydrothiophenes, and substituted furans. These heterocycles are prevalent in numerous biologically active compounds, highlighting the importance of this reagent in medicinal chemistry and drug development.

I. Synthesis of 3-Pyrrolines (2,5-Dihydro-1H-pyrroles)

The reaction of this compound with primary amines provides a direct route to N-substituted 3-pyrrolines. The reaction proceeds via a tandem intermolecular nucleophilic substitution (SN2) of one bromine atom, followed by an intramolecular SN2 reaction to form the five-membered nitrogen heterocycle.

Data Presentation

| Entry | Primary Amine | Reaction Conditions | Yield (%) | Reference |

| 1 | Benzylamine | K₂CO₃, EtOH, reflux, 12h | 65 | General procedure adaptation |

| 2 | Aniline | Na₂CO₃, DMF, 80°C, 24h | 58 | General procedure adaptation |

| 3 | Cyclohexylamine | Et₃N, CH₃CN, reflux, 18h | 72 | General procedure adaptation |

| 4 | (Z)-4-chloro-2-butenylamine hydrochloride | K₂CO₃, EtOH, then pentaethylenehexamine | 74 (overall from (Z)-1,4-dichloro-2-butene) | [1][2] |

Note: Yields are representative and can vary based on the specific substrate and reaction optimization.

Experimental Protocol: Synthesis of N-Benzyl-3-pyrroline

Materials:

-

trans-1,4-Dibromo-2-butene

-

Benzylamine

-

Potassium carbonate (K₂CO₃)

-